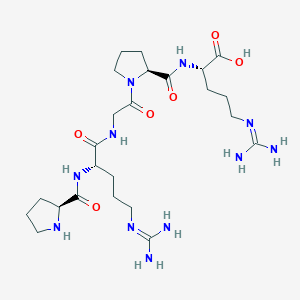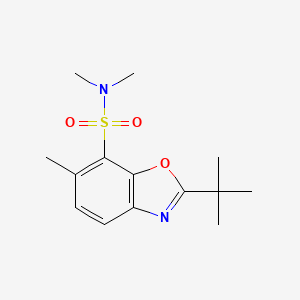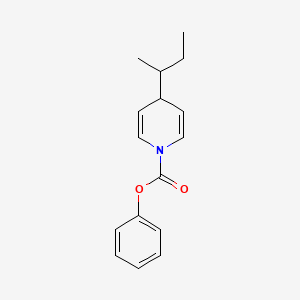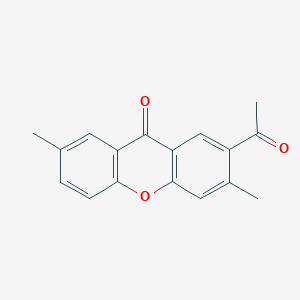![molecular formula C15H27N B15169680 Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- CAS No. 651311-81-8](/img/structure/B15169680.png)
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[33113,7]decan-1-amine, 3,5-diethyl-7-methyl- is a complex organic compound with the molecular formula C15H27N It is characterized by a tricyclic structure with three ethyl groups and one methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the ethyl and methyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce simpler amines or alkanes.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5,7-trimethyl-: This compound has a similar tricyclic structure but with three methyl groups instead of two ethyl and one methyl group.
1-aminoadamantane: Another tricyclic amine with a simpler structure and different substitution pattern.
Uniqueness
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
651311-81-8 |
|---|---|
Molekularformel |
C15H27N |
Molekulargewicht |
221.38 g/mol |
IUPAC-Name |
3,5-diethyl-7-methyladamantan-1-amine |
InChI |
InChI=1S/C15H27N/c1-4-13-6-12(3)7-14(5-2,9-13)11-15(16,8-12)10-13/h4-11,16H2,1-3H3 |
InChI-Schlüssel |
ITAALVOWSKQISP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC3(CC(C1)(CC(C3)(C2)N)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)

![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)

![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)



![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
